molecular formula C21H22N4O4 B15104194 5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B15104194
M. Wt: 394.4 g/mol
InChI Key: ZYAPRFLDFJAUAN-UHFFFAOYSA-N
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Description

5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by two 3,4-dimethoxyphenyl substituents at positions 5 and 6. This structure confers unique electronic and steric properties, influencing its physicochemical behavior and biological interactions. Triazolopyrimidines are known for their versatility in medicinal and agrochemical applications, often acting as bioisosteres for purine-based systems .

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

5,7-bis(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H22N4O4/c1-26-17-7-5-13(9-19(17)28-3)15-11-16(25-21(24-15)22-12-23-25)14-6-8-18(27-2)20(10-14)29-4/h5-12,16H,1-4H3,(H,22,23,24)

InChI Key

ZYAPRFLDFJAUAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave-mediated conditions. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves the reaction of 2-hydrazinopyrido[2,3-d]pyrimidine with aroyl chloride in dry pyridine under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Substituent Variations
Compound Name Substituents (Position 5/7) Key Features Reference
Target Compound 3,4-Dimethoxyphenyl (5 and 7) Enhanced π-π stacking; polar methoxy groups -
7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl) 4-Methylphenyl (5); 3,4-Dimethoxy (7) Steric hindrance from methyl group
5,7-Dimethyl derivatives Methyl (5 and 7) Lower molecular weight; reduced polarity
5,7-Diphenyl derivatives Phenyl (5 and 7) Hydrophobic; strong aromatic interactions
  • Methoxy vs. Methyl/Phenyl Groups : The target compound’s 3,4-dimethoxyphenyl substituents enhance hydrogen bonding and solubility compared to methyl or phenyl groups, which are more hydrophobic .

Physicochemical Properties

Table 3: Key Physicochemical Parameters
Compound Molecular Weight (g/mol) Predicted pKa Solubility (LogP) Thermal Stability
Target Compound ~424 6.8–7.2* 2.1 (Moderate) High
7-(4-Methoxyphenyl)-5-(4-methylphenyl) 318.37 6.80 3.5 (Low) Moderate
5,7-Dichloro derivative 244.09 N/A 1.8 (Moderate) Low

*Predicted based on .

  • Solubility : The target’s methoxy groups improve aqueous solubility compared to methyl or phenyl analogues (e.g., LogP 2.1 vs. 3.5 in ) .
  • Thermal Stability : High thermal stability is expected due to the rigid triazolopyrimidine core and stabilizing methoxy interactions .
Table 4: Bioactivity Comparison
Compound Type Herbicidal Activity (IC50, μM) Fungicidal Activity (% Inhibition) Anticancer Potential Reference
Target Compound Not reported Not reported Under investigation -
5,7-Dimethyl derivatives 15–30 (Barnyardgrass) 40–60 (Wheat Fusarium) Low
5,7-Diphenyl derivatives N/A 70–85 (Apple Rot) Moderate
  • Mechanistic Insights : The dimethoxy groups may enhance binding to enzymes like acetolactate synthase (ALS), similar to sulfonylurea herbicides .
  • Antimicrobial Potential: Analogues with electron-withdrawing groups (e.g., nitro) show higher antifungal activity, suggesting the target’s methoxy groups could be optimized for this purpose .

Biological Activity

5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The key steps include:

  • Formation of the triazole ring : This is achieved through the reaction of appropriate precursors such as hydrazines and carbonyl compounds.
  • Substitution reactions : The introduction of the 3,4-dimethoxyphenyl groups is accomplished via nucleophilic aromatic substitution.

Anticancer Properties

Research has indicated that triazolopyrimidine derivatives exhibit significant anticancer activity. The compound has been shown to:

  • Induce apoptosis in various cancer cell lines.
  • Inhibit cell proliferation by interfering with cell cycle progression. For instance, studies have reported that similar compounds induce G0/G1 phase arrest in cancer cells .

Antimicrobial Activity

The compound displays notable antimicrobial properties:

  • Against Gram-positive bacteria : It has shown effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
  • Fungicidal effects : Preliminary bioassays indicate that derivatives exhibit herbicidal and fungicidal activity against pathogens like Rhizoctonia solani .

The biological activity of 5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine may involve:

  • DNA Intercalation : Similar compounds have demonstrated the ability to intercalate DNA, leading to inhibition of replication and transcription processes .
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that the compound may act as a scavenger of ROS rather than promoting oxidative stress .

Case Studies

Several studies highlight the biological efficacy of related triazolopyrimidine compounds:

  • Antiproliferative Activity :
    • A study evaluated a series of triazolopyrimidine derivatives for their antiproliferative effects against various cancer cell lines. Results indicated IC50 values in the low micromolar range for several derivatives .
  • Antimicrobial Studies :
    • Research on copper(II) complexes of triazolopyrimidines revealed enhanced antimicrobial activity compared to their non-complexed forms. The complexes exhibited significant effects against both planktonic cells and biofilms .

Data Summary Table

Biological ActivityObservationsReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against MRSA and fungal pathogens
MechanismDNA intercalation; ROS scavenging

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